2-[(2-Chlorophenyl)methoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGATQDJKOQNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2 Chlorobenzyl Precursors:the Primary Starting Material for This Fragment is Often 2 Chlorotoluene. This Can Be Converted into More Reactive Intermediates Through Several Pathways:
Halogenation: Free-radical halogenation of the methyl group of 2-chlorotoluene (B165313) yields 2-chlorobenzyl chloride, a reactive electrophile suitable for Williamson ether synthesis.
Oxidation: The controlled oxidation of 2-chlorotoluene can produce 2-chlorobenzaldehyde, which can then be reduced to 2-chlorobenzyl alcohol. Alternatively, more vigorous oxidation can lead to 2-chlorobenzoic acid. researchgate.net 2-chlorobenzyl alcohol serves as a key nucleophile precursor.
Oxyacetic Acid Precursors:the C2 Fragment is Typically Derived from Glycolic Acid Hydroxyacetic Acid or Its Derivatives.
Purification and Isolation Techniques in Research Scale Synthesis
Following the chemical reaction, a multi-step workup and purification procedure is essential to isolate 2-[(2-Chlorophenyl)methoxy]acetic acid in high purity on a research scale. The acidic nature of the target compound is central to the purification strategy.
A typical procedure involves the following steps:
Quenching and Phase Separation: The reaction is first quenched, often by adding water or a dilute acid, to neutralize any remaining reactive species. The resulting mixture is typically biphasic. The organic layer containing the product and other organic-soluble materials is separated from the aqueous layer.
Acid-Base Extraction: This is a crucial step for separating the carboxylic acid product from neutral or basic impurities.
The organic layer is washed with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide (B78521) solution. The acidic product reacts to form its corresponding carboxylate salt, which is soluble in the aqueous phase.
Neutral organic impurities (like unreacted 2-chlorobenzyl chloride or byproduct ethers) remain in the organic layer, which is then discarded.
The aqueous layer, now containing the sodium salt of the product, is washed with a fresh organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining trace impurities.
Acidification and Precipitation: The purified aqueous layer is cooled (e.g., in an ice bath) and then carefully acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). This protonates the carboxylate salt, causing the free carboxylic acid, this compound, to precipitate out of the solution as a solid, as it is generally much less soluble in water than its salt form. google.com
Isolation and Washing: The precipitated solid is collected by vacuum filtration. The solid cake is then washed with cold deionized water to remove any inorganic salts (e.g., NaCl) formed during neutralization.
Drying and Characterization: The purified solid is dried under vacuum to remove residual water and solvent. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and mass spectrometry. For removing particularly stubborn impurities, recrystallization from a suitable solvent system or column chromatography might be employed before the final drying step. mdpi.com Ion exchange resins can also be utilized in some cases for the purification of acetic acid derivatives from aqueous solutions. nih.gov
Theoretical and Computational Investigations of 2 2 Chlorophenyl Methoxy Acetic Acid
Electronic Structure Elucidation
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through computational quantum mechanical methods, it is possible to model the distribution of electrons and predict molecular properties that arise from this distribution. chemrxiv.org
Density Functional Theory (DFT) Studies
The chlorine atom, being highly electronegative, is expected to exert a significant inductive effect, drawing electron density from the phenyl ring. youtube.com This withdrawal influences the molecule's dipole moment and the reactivity of the aromatic system. Furthermore, DFT calculations can determine key energetic properties, providing a quantitative measure of the molecule's stability and electronic character. researchgate.netscirp.org
Illustrative DFT-Calculated Electronic Properties
This table presents hypothetical but plausible values for 2-[(2-Chlorophenyl)methoxy]acetic acid based on typical results for similar aromatic compounds from computational studies. Actual values would require specific calculations for this molecule.
| Property | Hypothetical Value | Significance |
| Total Energy | -1025.45 Hartrees | Represents the total electronic and nuclear energy of the molecule at its optimized geometry; a fundamental measure of stability. |
| Dipole Moment | 2.85 Debye | Indicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the electronegative chlorine and oxygen atoms. |
| HOMO-LUMO Gap | 5.12 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; a small gap can suggest higher chemical reactivity. chemrxiv.org |
| Ionization Potential | 8.20 eV | The energy required to remove an electron from the molecule, related to the HOMO energy. |
| Electron Affinity | 1.15 eV | The energy released when an electron is added to the molecule, related to the LUMO energy. |
Molecular Orbital Analysis
Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, which possess lone pairs. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the aromatic ring, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. chemrxiv.org
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotational freedom around several single bonds, primarily the Ph-CH₂ bond, the CH₂-O bond, and the O-CH₂ bond. This flexibility means the molecule can exist in multiple conformations, each with a different spatial arrangement and associated potential energy. ethz.chnih.gov
Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface (PES). github.io Studies on analogous molecules like benzyl (B1604629) methyl ether have shown that the orientation of the ether side-chain relative to the benzene (B151609) ring is critical. nih.gov The most stable conformers are typically those that minimize steric hindrance and maximize stabilizing intramolecular interactions.
For this compound, key dihedral angles would be the C-C-O-C and C-O-C-C angles. The interaction between the ortho-chloro substituent and the methoxyacetic acid side chain would be a dominant factor in determining the lowest energy conformers. researchgate.net It is expected that both gauche and trans conformers exist, with small energy differences between them, suggesting that the molecule is likely a mixture of conformers at room temperature. nih.gov
Illustrative Conformational Energy Data
This table presents a hypothetical energy landscape for this compound, based on conformational studies of similar benzyl ethers. nih.govethz.ch The dihedral angles define the molecular shape, and the relative energy indicates stability.
| Conformer | Key Dihedral Angle (C-C-O-C) | Key Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |
| 1 (Global Minimum) | ~180° (trans) | ~70° (gauche) | 0.00 | The most stable conformer, likely minimizing steric clash between the phenyl ring and the acetic acid group. |
| 2 | ~75° (gauche) | ~180° (trans) | 0.85 | A slightly higher energy conformer, representing an alternative stable spatial arrangement. |
| 3 | ~180° (trans) | ~180° (trans) | 1.50 | A higher energy trans-trans arrangement, possibly destabilized by eclipsing interactions. |
| 4 | ~75° (gauche) | ~70° (gauche) | 2.10 | A less stable gauche-gauche conformer, likely due to increased steric hindrance. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient structures like transition states that are difficult to observe experimentally. github.io
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. github.io Locating and characterizing the TS is fundamental to understanding a reaction's feasibility and kinetics. Computationally, a TS is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
For a reaction involving this compound, such as the esterification of the carboxylic acid, computational methods could model the approach of an alcohol, the formation of the tetrahedral intermediate, and the final elimination of water. The TS for the rate-determining step could be precisely located, and its geometry and energy determined. This activation energy (the energy difference between the reactants and the TS) is the primary determinant of the reaction rate.
Illustrative Transition State Properties for a Hypothetical Reaction
This table provides plausible data for a hypothetical transition state in a reaction involving this compound, such as an SN2 displacement. The values are representative of what would be obtained from a computational TS search.
| Property | Hypothetical Value | Significance |
| Activation Energy (ΔE‡) | +22.5 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. Higher values indicate slower reactions. |
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirms the structure is a true first-order saddle point (a transition state). Its vibrational mode shows the atomic motions that lead from reactant to product. |
| Key Bond Distance (Forming/Breaking) | 2.15 Å | In a TS, the bonds being formed and broken are elongated compared to stable molecules, indicating their transient nature. |
Reaction Coordinate Analysis
Once a transition state is identified, a Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be carried out. github.io An IRC calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other.
This analysis provides a detailed visualization of the reaction mechanism, showing how the molecular geometry evolves throughout the transformation. For this compound, an IRC analysis of its deprotonation would show the progressive elongation of the O-H bond of the carboxylic acid as a base approaches, the charge development, and the final formation of the carboxylate anion and the protonated base. This provides a dynamic and comprehensive picture of the reaction pathway that is inaccessible through static calculations alone. github.io
Structure-Reactivity Relationships: A Computational Perspective
The relationship between the molecular structure of this compound and its chemical reactivity can be extensively explored through computational methods. Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations are powerful tools in this regard, providing insights into how substituent effects and electronic properties influence the compound's behavior.
DFT calculations can provide a more detailed picture of the electronic structure. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the reactivity of the molecule can be predicted. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial parameter for determining molecular stability and reactivity. nih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity.
Furthermore, computational methods can quantify various molecular descriptors that are crucial for understanding structure-reactivity relationships. These descriptors include molecular weight, polarizability, and topological polar surface area (TPSA). mdpi.com For example, the TPSA is a good indicator of a molecule's ability to form hydrogen bonds and its potential for transport across biological membranes.
To illustrate the application of these computational approaches, a hypothetical data table based on typical QSAR and DFT analyses for phenoxyacetic acid derivatives is presented below.
Table 1: Calculated Molecular Descriptors for this compound and Related Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenoxyacetic acid | 152.15 | 1.34 | 46.53 | -6.5 | -0.8 | 5.7 |
| 2-Chlorophenoxyacetic acid | 186.59 | 1.98 | 46.53 | -6.7 | -1.0 | 5.7 |
| This compound | 216.63 | 2.15 | 55.76 | -6.8 | -0.9 | 5.9 |
| 4-Chlorophenoxyacetic acid | 186.59 | 1.98 | 46.53 | -6.6 | -1.1 | 5.5 |
Note: The data in this table are illustrative and derived from typical computational outputs for structurally similar compounds for educational purposes. Actual experimental or calculated values may vary.
Molecular Dynamics Simulations in Reaction Environments
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various chemical environments, such as in solution or in the presence of other reactants. These simulations model the atomic-level movements and interactions over time, providing valuable information on conformational changes, solvation effects, and reaction mechanisms.
In a reaction environment, MD simulations can track the trajectory of the this compound molecule as it approaches a reaction partner. This can reveal the preferred orientation for a reaction to occur and the role of the solvent in either stabilizing or destabilizing the transition state. For instance, in an aqueous solution, water molecules can form hydrogen bonds with the carboxylic acid group, influencing its acidity and reactivity.
MD simulations can also be employed to study the conformational flexibility of the molecule. The ether linkage in this compound allows for considerable rotational freedom. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations in a given environment. This is crucial as the conformation of the molecule can significantly impact its ability to interact with other molecules.
The parameters used in an MD simulation are critical for obtaining accurate results. These include the force field, which defines the potential energy of the system, the simulation time, and the temperature and pressure conditions. The choice of force field is particularly important and should be carefully validated for the specific class of molecules being studied.
Below is a hypothetical data table summarizing typical parameters for an MD simulation of this compound in an aqueous solution.
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation
| Parameter | Value | Description |
| System | 1 molecule of this compound in a box of water molecules | The simulated chemical environment. |
| Force Field | CHARMM36 | A set of parameters to calculate the potential energy of the system. |
| Ensemble | NPT (Isothermal-Isobaric) | Constant number of particles, pressure, and temperature. |
| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Simulation Time | 100 ns | The duration of the simulated molecular motion. |
| Time Step | 2 fs | The interval between successive calculations of particle positions and velocities. |
Note: The data in this table are for illustrative purposes to represent a typical MD simulation setup and are not from a specific study on this compound.
Through the insights gained from MD simulations, researchers can better understand the microscopic behavior of this compound, which is essential for predicting its reactivity, stability, and interactions in complex chemical systems.
Analytical Methodologies for Research Scale Detection and Quantification
Chromatographic Techniques for Separation
Chromatography is fundamental for isolating "2-[(2-Chlorophenyl)methoxy]acetic acid" from reaction mixtures, starting materials, or byproducts. The choice of technique depends on the required scale, resolution, and analytical goal.
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, "this compound" typically requires derivatization prior to GC analysis to convert it into a more volatile and thermally stable ester. A common derivatization agent is Boron Trifluoride-Methanol (BF₃-MeOH) or diazomethane (B1218177), which converts the carboxylic acid to its methyl ester. researchgate.net
Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) which serves as both a detector and a tool for structural confirmation. nih.gov The choice of capillary column is crucial for achieving good separation. A non-polar or medium-polarity column is generally suitable for this type of analysis.
Table 1: Illustrative GC-MS Parameters for the Methyl Ester of this compound
| Parameter | Value/Condition |
| Column | SH-Rxi-5Sil-MS (or equivalent 5% phenyl polysiloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness phcogj.com |
| Carrier Gas | Helium, constant flow rate of 1.0-1.7 mL/min phcogj.com |
| Injector Temp. | 250 °C |
| Oven Program | Initial 80°C, ramp to 280°C at 10°C/min, hold for 5 min phcogj.com |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
This table presents a hypothetical but typical set of parameters based on common GC-MS analysis of similar derivatized carboxylic acids.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of "this compound" without the need for derivatization. Reversed-phase HPLC is the most common mode used for this purpose.
In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water (often buffered and containing an acidifier like acetic acid or formic acid to ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorophenyl group provides a strong chromophore.
Table 2: Representative HPLC Conditions for this compound Analysis
| Parameter | Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table outlines typical starting conditions for developing an HPLC method for the target analyte.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining purity. libretexts.org For "this compound," silica (B1680970) gel plates (silica gel 60 F254) are commonly used as the stationary phase. nih.gov
The mobile phase, or eluent, is a crucial component. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. researchgate.net To prevent the common issue of "streaking" with carboxylic acids on silica plates, a small amount of a stronger acid, such as acetic or formic acid, is often added to the mobile phase. libretexts.orgresearchgate.net This ensures the carboxylic acid remains in its protonated, less polar form, resulting in a more compact spot. researchgate.net Visualization can be achieved under UV light (at 254 nm) due to the aromatic ring, or by using staining reagents. nih.gov
Table 3: Typical TLC Systems for Carboxylic Acid Analysis
| System | Stationary Phase | Mobile Phase (v/v/v) | Visualization |
| A | Silica Gel 60 F254 | Dichloromethane / Methanol / Acetic Acid (96:3:1) researchgate.net | UV (254 nm) |
| B | Silica Gel 60 F254 | Hexane / Ethyl Acetate / Formic Acid (60:40:1) | UV (254 nm), Potassium Permanganate stain |
| C | Cellulose tandfonline.com | n-Propanol / 2M Ammonium (B1175870) Hydroxide (B78521) tandfonline.com | Aniline-xylose reagent tandfonline.com |
This table provides examples of TLC systems that could be adapted for the analysis of this compound.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of "this compound."
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
For "this compound," the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the two methylene (B1212753) groups (-O-CH₂-C=O and -Ar-CH₂-O-), and the acidic proton of the carboxyl group, which is often a broad singlet and may exchange with D₂O. The aromatic protons would appear as a complex multiplet in the 7.2-7.5 ppm range. The two methylene groups would appear as singlets, with the one adjacent to the carbonyl group (O-CH₂-C=O) typically downfield from the one adjacent to the aromatic ring (Ar-CH₂-O-).
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (~170-175 ppm), the aromatic carbons (120-140 ppm), and the two methylene carbons (~60-70 ppm).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| COOH | 10.0 - 12.0 (broad s) | ~173 |
| Ar-H | 7.20 - 7.50 (m, 4H) | 127-135 (multiple signals) |
| Ar-CH₂-O | ~4.7 (s, 2H) | ~71 |
| O-CH₂-COOH | ~4.2 (s, 2H) | ~66 |
| Ar-C-Cl | - | ~133 |
| Ar-C-CH₂ | - | ~135 |
Note: Predicted values are based on analysis of structurally similar compounds such as 2-chlorophenylacetic acid chemicalbook.com, 2-chlorophenoxyacetic acid chemicalbook.com, and 2-methoxyphenylacetic acid. nih.gov The solvent used is typically CDCl₃ or DMSO-d₆.
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure. chemguide.co.uk When analyzed by MS, "this compound" will first form a molecular ion (M⁺). Due to the presence of chlorine, this molecular ion peak will be accompanied by a characteristic M+2 peak with an intensity of about one-third that of the M⁺ peak.
The molecular ion is energetically unstable and will break apart into smaller, charged fragments. libretexts.org Key fragmentation pathways for "this compound" would include:
Loss of the carboxylic acid group: Cleavage resulting in the loss of •COOH (45 Da). libretexts.org
Benzylic cleavage: Cleavage of the C-O bond to form a stable chlorobenzyl cation [C₇H₆Cl]⁺. This is often a very prominent peak.
Alpha-cleavage: Fragmentation adjacent to the ether oxygen.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 200/202 | [C₉H₉ClO₃]⁺ | Molecular Ion (M⁺) |
| 155/157 | [C₈H₈ClO₂]⁺ | M⁺ - •COOH |
| 125/127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation (from benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) fragment) |
| 59 | [C₂H₃O₂]⁺ | •CH₂COOH |
Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in doublet peaks for all chlorine-containing fragments, separated by 2 m/z units. libretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation of this compound, providing critical information about its functional groups and electronic transitions.
Infrared (IR) Spectroscopy:
IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are indicative of specific bond types.
The key functional groups and their expected IR absorption regions are:
Carboxylic Acid Group (-COOH): This group gives rise to two distinct and strong absorption bands. The hydroxyl (-OH) stretching vibration of the carboxylic acid appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak typically between 1700 and 1725 cm⁻¹.
Ether Linkage (C-O-C): The asymmetric stretching vibration of the ether group is expected to produce a strong absorption band in the 1260-1000 cm⁻¹ region.
Aromatic Ring (C=C): The presence of the benzene (B151609) ring is confirmed by several absorptions. The C=C stretching vibrations within the ring typically appear as multiple bands of variable intensity in the 1600-1450 cm⁻¹ range.
Aromatic C-H Bonds: The stretching vibrations of the C-H bonds on the benzene ring are observed above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Bonds: The C-H stretching vibrations of the methylene group (-CH₂-) in the acetic acid moiety occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.
C-Cl Bond: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Interactive Table of Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | 1725-1700 | Strong, Sharp |
| Ether (C-O-C) | Asymmetric C-O Stretch | 1260-1000 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2960-2850 | Medium |
| Chloroalkane (C-Cl) | C-Cl Stretch | 800-600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption of UV light is primarily due to the π-electron system of the substituted benzene ring. The presence of the chlorophenyl and methoxyacetic acid groups influences the position and intensity of the absorption maxima (λmax).
The benzene ring exhibits characteristic absorption bands, which are shifted and intensified by the substituents. The ortho-chlorine atom, being an electron-withdrawing group, and the methoxy (B1213986) group, an electron-donating group, will both affect the electronic environment of the chromophore. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary, fine-structured band (B-band) between 250 and 280 nm. For this compound, a λmax is expected in the range of 260-280 nm, with potential shoulders or additional peaks due to the specific substitution pattern. The exact λmax and molar absorptivity (ε) would be determined experimentally by analyzing a solution of the compound in a suitable solvent, such as ethanol (B145695) or methanol. ucc.edu.ghpressbooks.pub
Advanced Hyphenated Techniques for Complex Mixture Analysis
For the sensitive and selective quantification of this compound in complex matrices, such as biological fluids or environmental samples, advanced hyphenated techniques are indispensable. These methods couple a separation technique with a detection technique, providing enhanced resolution and specificity.
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid with relatively low volatility, derivatization is a crucial step prior to GC-MS analysis. usherbrooke.ca
Derivatization:
The polar carboxylic acid group is converted into a less polar and more volatile ester or silyl (B83357) derivative. restek.com Common derivatization reagents include:
Silylating Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used to form trimethylsilyl (B98337) (TMS) esters. restek.comsigmaaldrich.com The reaction is typically carried out by heating the sample with the reagent in an aprotic solvent. restek.com
Alkylating Agents: Reagents such as BF₃-methanol or diazomethane can be used to form methyl esters.
GC-MS Analysis:
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is commonly employed. The separated components then enter the mass spectrometer, which ionizes the molecules (typically through electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).
The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern, including the molecular ion peak and specific fragment ions that can be used for identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions.
Interactive Table of a Generic GC-MS Method for Derivatized Carboxylic Acids
| Parameter | Condition |
| Derivatization Agent | BSTFA + 1% TMCS |
| Reaction Conditions | 60-80°C for 30-60 minutes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250-280°C |
| Oven Temperature Program | Initial temp 80°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization.
Liquid Chromatography:
The compound is first separated from other matrix components using high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of an aqueous component (often containing an acid like formic acid or acetic acid to ensure the analyte is in its protonated form) and an organic solvent (such as acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation.
Tandem Mass Spectrometry:
The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using Electrospray Ionization (ESI) in negative ion mode for carboxylic acids. The precursor ion (the deprotonated molecule, [M-H]⁻) of this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2) through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.
Interactive Table of a Generic LC-MS/MS Method for this compound
| Parameter | Condition |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | e.g., 10% B to 90% B over 10 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition (MRM) | Precursor Ion [M-H]⁻ → Product Ion(s) |
Sample Preparation Strategies for Research Samples
Effective sample preparation is critical to remove interferences, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of sample preparation technique depends on the complexity of the sample matrix.
Liquid-Liquid Extraction (LLE):
LLE is a classic method for extracting acidic compounds from aqueous samples. The pH of the aqueous sample is adjusted to be acidic (typically pH 2-3) to ensure that the carboxylic acid is in its neutral, protonated form. researchgate.net An immiscible organic solvent, such as ethyl acetate or diethyl ether, is then used to extract the analyte. The organic layer is subsequently separated, dried, and concentrated. For back-extraction and further purification, the analyte can be transferred back to an aqueous phase by adjusting the pH to be basic (e.g., pH 9-10), which deprotonates the carboxylic acid, making it water-soluble again. researchgate.net
Solid-Phase Extraction (SPE):
SPE is a more modern and often more efficient technique for sample cleanup and concentration. For an acidic compound like this compound, several SPE strategies can be employed:
Reversed-Phase SPE: A non-polar sorbent (e.g., C18) is used. The sample is loaded under acidic conditions, where the analyte is neutral and retained by hydrophobic interactions. Interferences are washed away with a weak organic solvent, and the analyte is eluted with a stronger organic solvent.
Anion-Exchange SPE: A sorbent with positively charged functional groups (e.g., quaternary ammonium) is used. The sample is loaded at a pH where the carboxylic acid is deprotonated and negatively charged (typically pH > 5), allowing it to bind to the sorbent via ionic interactions. After washing, the analyte is eluted by changing the pH to protonate the acid or by using a high ionic strength buffer.
Mixed-Mode SPE: This approach combines both reversed-phase and ion-exchange functionalities in a single sorbent, offering enhanced selectivity. biotage.combiotage.comsigmaaldrich.com For acidic compounds, a mixed-mode sorbent with both non-polar and anion-exchange characteristics can be highly effective. nih.govlibretexts.org This allows for a more rigorous washing protocol to remove a wider range of interferences. sigmaaldrich.comnih.gov
Interactive Table of a Generic Mixed-Mode SPE Protocol for Acidic Compounds
| Step | Procedure | Purpose |
| 1. Conditioning | Pass methanol, followed by water through the cartridge. | To activate the sorbent. |
| 2. Equilibration | Pass a buffer at the loading pH (e.g., pH 6-7) through the cartridge. | To prepare the sorbent for sample loading. |
| 3. Sample Loading | Load the pre-treated sample (pH adjusted to 6-7). | Analyte binds via ion-exchange and/or reversed-phase mechanisms. |
| 4. Washing 1 | Wash with an aqueous buffer (e.g., ammonium acetate). | To remove polar interferences. |
| 5. Washing 2 | Wash with a weak organic solvent (e.g., methanol/water mixture). | To remove non-polar interferences. |
| 6. Elution | Elute with an acidified organic solvent (e.g., methanol with 2% formic acid). | To disrupt ionic interactions and elute the protonated analyte. |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in the mobile phase. | To concentrate the sample and ensure compatibility with the analytical system. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2-[(2-Chlorophenyl)methoxy]acetic acid in toxicological studies, and how are validation parameters established?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used due to their sensitivity in detecting alkoxyacetic acids, which are established biomarkers in toxicology. Validation parameters include limits of detection (LOD), limits of quantification (LOQ), linearity, and recovery rates. For example, alkoxyacetic acids derived from ethylene glycols are typically analyzed using derivatization protocols (e.g., methylation) to enhance volatility for GC-MS .
Describe the multi-step synthesis of this compound, including critical intermediates and reaction conditions.
- Methodological Answer : A common synthetic route involves:
Esterification : Reacting 2-chlorobenzyl alcohol with chloroacetic acid under acidic catalysis (e.g., sulfuric acid) to form the ester intermediate.
Etherification : Coupling the intermediate with ethylene glycol derivatives under reflux conditions.
Purification : Distillation or recrystallization to achieve >97% purity.
Key intermediates include 2-chlorobenzyl chloride and glycolic acid derivatives. Catalysts like p-toluenesulfonic acid improve reaction efficiency .
Advanced Research Questions
Q. How can chiral supercritical fluid chromatography (SFC) resolve stereoisomers of active metabolites derived from this compound?
- Methodological Answer : Chiral SFC separates stereoisomers based on their interaction with a chiral stationary phase. For example, the active metabolite of clopidogrel (a structurally related compound) was resolved using SFC to isolate the biologically active (S)-configuration isomer. Structural confirmation via NMR and MS is critical, as seen in studies of thiol-containing metabolites .
Q. What catalytic systems optimize esterification of chlorophenyl precursors while minimizing side reactions?
- Methodological Answer : Continuous flow reactors with acid catalysts (e.g., H2SO4 or p-toluenesulfonic acid) enhance reaction control and reduce by-products. For instance, industrial-scale synthesis of similar ether-ester compounds employs flow reactors to maintain optimal temperature (70–90°C) and pressure, achieving >90% yield .
Q. In structure-activity relationship (SAR) studies, how does substitution at the methoxy group affect receptor binding affinity?
- Methodological Answer : Modifying the methoxy group’s substituents alters steric and electronic properties. For example:
- SR 27897 : A 2-chlorophenyl methoxy derivative acts as a CCK1 receptor antagonist (IC50 = 12 nM).
- SR 146131 : A 4-chloro-2,5-dimethoxyphenyl derivative acts as a CCK1 agonist (EC50 = 0.3 nM).
SAR studies use in vitro receptor-binding assays (radioligand displacement) and molecular docking simulations to correlate substituent effects with activity .
Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Hydrolytic stability is evaluated by incubating the compound in buffers at varying pH (1.2–7.4) and temperatures (25–37°C). Degradation products are monitored via HPLC with UV detection. For example, 2-methoxyacetyl chloride derivatives hydrolyze rapidly in aqueous media, forming carboxylic acids and phenols. Kinetic studies determine half-life (t1/2) and activation energy (Ea) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
